molecular formula C7H7ClN2O2 B1428653 Methyl 6-amino-2-chloronicotinate CAS No. 1004294-64-7

Methyl 6-amino-2-chloronicotinate

Cat. No. B1428653
M. Wt: 186.59 g/mol
InChI Key: IOTUSFIIARZCII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 6-amino-2-chloronicotinate” is a chemical compound with the molecular formula C7H7ClN2O2 . It is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain .


Molecular Structure Analysis

The molecular structure of “Methyl 6-amino-2-chloronicotinate” consists of a pyridine ring substituted with a methyl ester group, an amino group, and a chlorine atom . The InChI code for this compound is 1S/C7H7ClN2O2/c1-12-7(11)4-2-3-5(9)10-6(4)8/h2-3H,1H3,(H2,9,10) .


Physical And Chemical Properties Analysis

“Methyl 6-amino-2-chloronicotinate” appears as a pale cream to cream to pale brown crystalline powder . Its molecular weight is 186.59 g/mol .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Methyl 6-amino-2-chloronicotinate has been utilized in the synthesis of new compounds with potential medicinal applications. For example, Leflemme et al. (2005) reported its use in the synthesis of 2-Aryl-6-methyl-1,2-dihydro-1H-pyridin-4-ones and 2-Aryl-6-methylpiperidin-4-ols, which were evaluated for anti-amnesiant properties in mice (Leflemme et al., 2005).
  • Hoffmann-Emery et al. (2006) described its role in synthesizing NK1 receptor antagonists, including befetupitant and netupitant, which have implications in pharmacological treatments (Hoffmann-Emery et al., 2006).

Chemical and Physical Properties

  • The chemical and physical properties of 6-Chloronicotinic acid, closely related to Methyl 6-amino-2-chloronicotinate, have been studied extensively. Guo et al. (2021) investigated its structure and solubility in various solvents, providing insights into its behavior in different chemical environments (Guo et al., 2021).

Agricultural Applications

  • In agriculture, related compounds like 2-amino 4-chloro 6-methyl pyrimidine (AM) have been studied for their potential as nitrification inhibitors. Srivastava et al. (2016) evaluated the degradation and persistence of AM in soil, which is relevant for understanding the environmental impact of similar compounds (Srivastava et al., 2016).

Advanced Synthesis Techniques

  • Quevedo et al. (2009) demonstrated the microwave-assisted synthesis of 2-aminonicotinic acids, including Methyl 6-amino-2-chloronicotinate, showcasing advanced techniques for efficient chemical synthesis (Quevedo et al., 2009).
  • Cadena et al. (1977) explored the Ullman reaction with 2-chloronicotinic acid to produce isonixine, highlighting the versatility of such compounds in synthesizing new drugs with anti-inflammatory properties (Cadena et al., 1977).

Analytical and Material Science

  • Nayak and Dogra (2004) conducted spectroscopic studies on Methyl 6-aminonicotinate, providing insights into its solvatochromism and prototropism, critical for material science applications (Nayak & Dogra, 2004).

Safety And Hazards

“Methyl 6-amino-2-chloronicotinate” is considered hazardous. It may cause skin irritation and serious eye irritation. Specific target organ toxicity has been observed, with the respiratory system being a target organ . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound .

properties

IUPAC Name

methyl 6-amino-2-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-12-7(11)4-2-3-5(9)10-6(4)8/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTUSFIIARZCII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10731171
Record name Methyl 6-amino-2-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-amino-2-chloronicotinate

CAS RN

1004294-64-7
Record name Methyl 6-amino-2-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-chloro-6-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-nicotinic acid methyl ester (1.0 g, 3.2 mmol) in NH3/MeOH (3M, 50 mL) was stirred at room temperature overnight. The solvent was removed under vacuum and the residue was dissolved in methylene chloride (50 mL), and was washed with saturated aqueous Na2CO3 and water. The organic layer was dried over anhydrous Na2SO4, filtered and concentrated under vacuum. The residue was purified by flash column chromatography on silica gel (methylene chloride) to give amino-2-chloronicotinic acid methyl ester (0.53 g, 90%). 1H NMR (400 MHz, DMSO) δ 7.86 (d, J=8.8 Hz, 1H), 7.15 (brs, 2H), 6.38 (d, J=8.4 Hz, 1H), 3.72 (s, 3H).
Name
2-chloro-6-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-nicotinic acid methyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-amino-2-chloronicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 6-amino-2-chloronicotinate
Reactant of Route 3
Methyl 6-amino-2-chloronicotinate
Reactant of Route 4
Reactant of Route 4
Methyl 6-amino-2-chloronicotinate
Reactant of Route 5
Methyl 6-amino-2-chloronicotinate
Reactant of Route 6
Methyl 6-amino-2-chloronicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.